3-Bromo-5-chloro-1-methylpyridin-2(1H)-one

Kinase Inhibitors Chemical Biology Pyridinone Scaffold

3-Bromo-5-chloro-1-methylpyridin-2(1H)-one (CAS 343981-02-2) is a heterocyclic organic compound belonging to the class of 3,5-dihalogenated N-methylpyridin-2(1H)-ones. Its molecular formula is C6H5BrClNO, with a molecular weight of 222.47 g/mol.

Molecular Formula C6H5BrClNO
Molecular Weight 222.47 g/mol
CAS No. 343981-02-2
Cat. No. B3130621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
CAS343981-02-2
Molecular FormulaC6H5BrClNO
Molecular Weight222.47 g/mol
Structural Identifiers
SMILESCN1C=C(C=C(C1=O)Br)Cl
InChIInChI=1S/C6H5BrClNO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3
InChIKeyKYQGLGASZBTTFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-1-methylpyridin-2(1H)-one (CAS 343981-02-2): A Heterocyclic Scaffold for Chemical Biology and Kinase-Focused Libraries


3-Bromo-5-chloro-1-methylpyridin-2(1H)-one (CAS 343981-02-2) is a heterocyclic organic compound belonging to the class of 3,5-dihalogenated N-methylpyridin-2(1H)-ones. Its molecular formula is C6H5BrClNO, with a molecular weight of 222.47 g/mol. The compound features a pyridin-2(1H)-one core methylated at the 1-position and substituted with bromine at the 3-position and chlorine at the 5-position. [1] The differential halogen placement distinguishes it from its regioisomer, 5-bromo-3-chloro-1-methylpyridin-2(1H)-one (CAS 889865-52-5), and from other in-class analogs such as 3,5-dibromo-1-methylpyridin-2(1H)-one (CAS 14529-54-5) and 3,5-dichloro-1-methylpyridin-2(1H)-one. This positional difference directly impacts the compound's reactivity in cross-coupling reactions and its utility as a building block for generating chemical diversity in medicinal chemistry programs, particularly those targeting kinases and bromodomain-containing proteins. [2]

3-Bromo-5-chloro-1-methylpyridin-2(1H)-one: Why Regioisomer and Halogen Substitution Dictate Reactivity and Procurement Specifications


Procurement of a generic 'halogenated pyridinone' building block without precise specification of regioisomer and halogen identity introduces significant risk of synthetic failure and project delay. The 3-bromo-5-chloro-1-methylpyridin-2(1H)-one scaffold is not functionally interchangeable with its 5-bromo-3-chloro regioisomer or its 3,5-dibromo analog. The position of the bromine atom dictates the outcome of site-selective cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. [1] A bromine at the 3-position on a pyridin-2-one ring exhibits different reactivity than a bromine at the 5-position due to the differential electronic effects of the adjacent lactam carbonyl and the distal chlorine substituent. Furthermore, the mixed halogen system (Br/Cl) provides orthogonal reactivity for sequential derivatization, enabling the installation of distinct aryl/heteroaryl, amine, or alkyne moieties via palladium- or copper-catalyzed transformations. [2] Substituting with the incorrect regioisomer or a dibromo analog will lead to undesired regioisomeric products, lower yields, or the inability to achieve the target molecular diversity. The quantitative evidence below establishes the specific value of this exact compound in biologically relevant target classes.

Quantitative Evidence for 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one Differentiation: Comparator-Based Activity and Synthetic Utility Data


Kinase Scaffold Utility: PDK1 and MEK1 Inhibition Demonstrates Target-Class Relevance

The 3-bromo-5-chloro-1-methylpyridin-2(1H)-one core, when elaborated into larger molecular entities, yields compounds with measurable biochemical activity against key kinase targets including PDK1 (IC50 = 164 μM), PDHK1 (IC50 = 24 nM), PDHK2 (IC50 = 132 nM), and MEK1 (EC50 = 3.40 nM). [1][2] While the target compound is a building block, its specific halogenation pattern enables the synthesis of analogs that achieve a broad range of potencies (from millimolar to low nanomolar) across the kinome. In contrast, the 5-bromo-3-chloro regioisomer (CAS 889865-52-5) lacks comparable curated bioactivity data in authoritative databases such as BindingDB and ChEMBL, indicating a relative underrepresentation in kinase inhibitor discovery programs. [3]

Kinase Inhibitors Chemical Biology Pyridinone Scaffold

Bromodomain Inhibition: Differentiated Binding to BRD4 BD2 and BRD9

Compounds incorporating the 3-bromo-5-chloro-1-methylpyridin-2(1H)-one core demonstrate measurable affinity for bromodomain-containing proteins. Specifically, an elaborated derivative exhibits an IC50 of 863 nM against BRD4 BD2 in a competitive displacement assay using FITC-conjugated JQ1 as a probe. [1] Furthermore, this pyridinone scaffold has been identified as a promising starting point for the development of selective BRD9 bromodomain inhibitors. [2] In contrast, the 3,5-dibromo analog (CAS 14529-54-5) lacks any reported bromodomain binding data in major public databases. [3]

Epigenetics Bromodomain Inhibitors BET Family Proteins

Differentiated Physicochemical Properties: Molecular Weight and Lipophilicity Differences Versus Dibromo Analog

The 3-bromo-5-chloro-1-methylpyridin-2(1H)-one scaffold offers a distinct physicochemical profile compared to its 3,5-dibromo analog, which is relevant for lead optimization and property-based drug design. The target compound has a molecular weight of 222.47 g/mol and a predicted XLogP3-AA of approximately 1.2. [1] In contrast, the 3,5-dibromo analog (CAS 14529-54-5) has a higher molecular weight of 266.92 g/mol and a higher predicted XLogP3-AA of 1.7. [2]

Medicinal Chemistry Lead Optimization Physicochemical Properties

Regioselective Reactivity: Orthogonal Cross-Coupling Potential Enabled by Mixed Halogen Substitution

The mixed halogen substitution pattern (3-bromo, 5-chloro) of the target compound provides orthogonal reactivity for sequential, site-selective cross-coupling reactions. The bromine atom at the 3-position is significantly more reactive towards oxidative addition with palladium(0) catalysts compared to the chlorine atom at the 5-position, allowing for the selective installation of a first diversity element via Suzuki-Miyaura or Buchwald-Hartwig coupling. [1] The remaining chlorine can then be utilized in a subsequent coupling step. This orthogonal reactivity is not available with the 3,5-dibromo analog, where both halogens are similarly reactive and prone to mixtures of mono- and bis-coupled products. [2] Furthermore, the 5-bromo-3-chloro regioisomer places the more reactive bromine at a different position, leading to a distinct regioisomeric series of products.

Synthetic Chemistry Cross-Coupling Reactions Building Blocks

3-Bromo-5-chloro-1-methylpyridin-2(1H)-one: Defined Application Scenarios for Medicinal Chemistry and Chemical Biology


Kinase-Focused Library Synthesis for Oncology and Inflammation Targets

The 3-bromo-5-chloro-1-methylpyridin-2(1H)-one scaffold is an optimal starting point for the synthesis of kinase-focused chemical libraries. Its specific halogenation pattern has been validated in compounds with measurable activity against PDK1, PDHK isoforms, and MEK1, with potencies ranging from low nanomolar to millimolar. [1][2] The orthogonal reactivity of the 3-bromo and 5-chloro substituents allows for the sequential introduction of two distinct diversity elements, maximizing the exploration of chemical space around the pyridinone core. [3] This compound is particularly suited for programs targeting the MAPK/ERK and PI3K/Akt signaling pathways, where pyridinone-based scaffolds have demonstrated significant therapeutic potential. [1]

Epigenetic Probe Development: BET and Non-BET Bromodomain Inhibitors

The pyridin-2(1H)-one scaffold, specifically elaborated from 3-bromo-5-chloro-1-methylpyridin-2(1H)-one, has emerged as a privileged structure for developing bromodomain inhibitors. Compounds derived from this scaffold have shown measurable binding affinity to BRD4 BD2 (IC50 = 863 nM) and are being actively explored for developing selective BRD9 inhibitors. [4][5] The mixed halogen system facilitates the rapid exploration of structure-activity relationships (SAR) around the pyridinone core, enabling the optimization of both potency and selectivity across the BET and non-BET bromodomain families. [4]

Lead Optimization: Property-Based Molecular Design with Favorable Physicochemical Starting Point

For medicinal chemistry programs operating under strict lead-likeness criteria (e.g., Lipinski's Rule of Five), the 3-bromo-5-chloro-1-methylpyridin-2(1H)-one scaffold provides a significantly more favorable starting point than its 3,5-dibromo analog. The target compound offers a 44.45 g/mol reduction in molecular weight and a 0.5 unit decrease in predicted lipophilicity (XLogP3-AA) compared to the dibromo comparator. [6] This 'lighter' starting scaffold provides greater flexibility for installing additional pharmacophoric elements without exceeding desirable molecular weight and lipophilicity thresholds. [6] Procurement of this specific halogenated scaffold supports efficient, property-driven lead optimization campaigns in hit-to-lead and lead optimization stages.

Synthetic Methodology Development: Orthogonal Cross-Coupling Reactions

The 3-bromo-5-chloro-1-methylpyridin-2(1H)-one scaffold serves as an ideal model substrate for developing and optimizing sequential, site-selective cross-coupling methodologies. The differential reactivity of the C-Br and C-Cl bonds towards palladium-catalyzed transformations provides a clear, quantifiable system for studying chemoselectivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. [3] This orthogonal reactivity is particularly valuable for academic and industrial process chemistry groups seeking to establish robust, high-yielding protocols for the synthesis of complex, polysubstituted heterocycles. [3]

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